Functional Switch: From Agonist to Antagonist via N1-Benzenesulfonylation
N1-benzenesulfonylation transforms the functional pharmacology of the tryptamine scaffold. While the endogenous ligand serotonin (5-HT) is a full agonist, a derivative of N-benzenesulfonyltryptamine, BS/5-OMe DMT, acts as a potent antagonist. In a functional adenylate cyclase stimulation assay using HEK-293 cells expressing the human 5-HT6 receptor, BS/5-OMe DMT displayed no agonist activity and instead antagonized 5-HT-stimulated cAMP production with a pA2 value of 8.88 nM [1]. This functional reversal is a direct consequence of the N1-benzenesulfonyl group, making the scaffold essential for antagonist development.
| Evidence Dimension | Functional activity at human 5-HT6 receptor (Adenylate Cyclase) |
|---|---|
| Target Compound Data | pA2 = 8.88 nM (Antagonist) |
| Comparator Or Baseline | Serotonin (5-HT): Agonist |
| Quantified Difference | Functional reversal from agonist to antagonist |
| Conditions | HEK-293 cells expressing cloned human 5-HT6 receptor; cAMP accumulation assay. |
Why This Matters
This demonstrates that the benzenesulfonyl group is not merely an affinity-modulating substituent but a functional switch, which is a critical consideration for researchers needing a reliable 5-HT6 antagonist scaffold versus an agonist or non-selective ligand.
- [1] Tsai, Y., Dukat, M., Slassi, A., MacLean, N., Demchyshyn, L., Savage, J. E., Roth, B. L., Hufesein, S., Lee, M., & Glennon, R. A. (2000). N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2295-2299. DOI: 10.1016/S0960-894X(00)00453-4. View Source
